VU0487836 is a synthetic compound that has garnered attention in the field of medicinal chemistry and pharmacology. This compound is primarily classified as a selective serotonin receptor modulator, specifically targeting the serotonin 5-HT2A receptor. Its development is linked to research aimed at understanding and potentially treating various neuropsychiatric disorders, including depression and anxiety.
VU0487836 was developed by Vanderbilt University researchers and is part of a broader effort to explore novel therapeutic avenues for mental health conditions. The compound is synthesized in laboratory settings, where its efficacy and safety are evaluated through a series of preclinical studies.
The synthesis of VU0487836 involves several steps that utilize standard organic chemistry techniques. The compound is synthesized from readily available precursors through a multi-step reaction process.
The detailed synthetic pathway would involve specific reaction conditions, yields, and purification methods, such as chromatography, to isolate the final product.
VU0487836 has a complex molecular structure characterized by multiple rings and functional groups that confer its biological activity. The precise three-dimensional arrangement of atoms plays a crucial role in its interaction with the serotonin receptor.
VU0487836 undergoes specific chemical reactions relevant to its functionality as a serotonin receptor modulator. These reactions include:
The kinetics of binding and dissociation from the receptor can be quantitatively analyzed using radiolabeled ligands and competition assays.
The mechanism of action of VU0487836 primarily involves its selective binding to the serotonin 5-HT2A receptor. Upon binding, it modulates the receptor's activity, leading to downstream signaling effects that can influence mood and behavior.
Relevant data on melting point, boiling point, and spectral data (NMR, IR) would further characterize the compound.
VU0487836 has potential applications in scientific research focused on neuropharmacology. Its ability to selectively modulate serotonin receptors makes it a candidate for:
VU0487836 represents an innovative furanone-based compound designed as a selective cyclooxygenase-1 (COX-1) inhibitor for molecular imaging applications. It emerged from systematic structural optimization efforts targeting the early detection of ovarian cancer, where COX-1 overexpression serves as a pathological hallmark. Unlike conventional NSAIDs, VU0487836 incorporates a stabilized furanone core to enable potential radiolabeling for positron emission tomography (PET) imaging [1] [4].
VU0487836 belongs to the diarylheterocyclic class of COX inhibitors, characterized by a central five-membered furan-2(5H)-one ring substituted with two aryl groups at positions 3 and 4. Its core structure derives from rofecoxib, a withdrawn COX-2 inhibitor, but incorporates critical modifications:
Table 1: Structural Evolution from Rofecoxib to VU0487836
Compound | Core Scaffold | Key Substituents | Structural Innovation |
---|---|---|---|
Rofecoxib | Unsaturated furanone | 4-Methanesulfonylphenyl | Original COX-2-selective scaffold |
VU0487836 prototype | 5,5-Dimethyl furanone | 3-Aryl, 4-(p-tolyl) | Stabilized lactone ring |
Optimized FDF* | 5,5-Dimethyl furanone | 3-(4-Fluorophenyl), 4-(p-tolyl) | Fluorine for radiolabeling potential |
*FDF (3-(4-fluorophenyl)-5,5-dimethyl-4-(p-tolyl)furan-2(5H)-one) succeeded VU0487836 in later studies [1].
The 5,5-dimethyl modification was pivotal for preventing ring degradation during radiosynthesis attempts, a limitation observed in earlier furanone derivatives lacking this group [1].
COX-1’s role extends beyond housekeeping functions to pathological processes:
Table 2: COX Isozyme Roles in Ovarian Cancer
Parameter | COX-1 | COX-2 |
---|---|---|
Expression in EOC | Overexpressed in >80% of tumors | Low/absent in major cell lines* |
Biological Role | Early tumor growth, PG biosynthesis | Minimal contribution |
Therapeutic Implication | Imaging agent target (e.g., [¹⁸F]FDF) | Not applicable for EOC detection |
*Per Western blot data from SKOV3 and OVCAR3 studies [1].
Diarylheterocyclic scaffolds form the backbone of modern COX inhibitors:
Table 3: Milestones in Diarylheterocyclic NSAID Development
Generation | Representative Compound | Core Scaffold | Selectivity | Key Innovation |
---|---|---|---|---|
Non-selective | Ibuprofen | Arylpropionic acid | COX-1 ≈ COX-2 | Carboxylic acid pharmacophore |
COX-2-selective | Celecoxib | Pyrazole | COX-2 > COX-1 | Sulfonamide pharmacophore |
COX-2-selective | Rofecoxib | Furanone | COX-2 >> COX-1 | Methanesulfonyl pharmacophore |
COX-1-selective | VU0487836 | 5,5-Dimethyl furanone | COX-1 > COX-2 | Stabilized lactone for imaging |
VU0487836 was engineered to overcome limitations of prior COX-1 probes:
Biochemical assays confirmed VU0487836’s mechanism:
"Compound 4 (FDF) exhibited the best combination of potency and selectivity... Replacement of the fluoro-group of FDF by an iodo substituent afforded 6, which retained potent and selective COX-1 inhibition." [1]
While VU0487836 itself did not advance clinically, it validated the 5,5-dimethylfuranone scaffold as a platform for COX-1-targeted radiopharmaceuticals, culminating in [¹⁸F]FDF for ovarian cancer PET imaging [1] [4].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7